molecular formula C30H28O8 B13329954 GnetifolinL

GnetifolinL

Cat. No.: B13329954
M. Wt: 516.5 g/mol
InChI Key: NIPRSMBOJLIFBJ-WMDMUMDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GnetifolinL is a naturally occurring compound belonging to the stilbenoid family. Stilbenoids are a group of polyphenolic compounds known for their diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This compound is derived from the Gnetum species, particularly Gnetum parvifolium .

Preparation Methods

Synthetic Routes and Reaction Conditions

GnetifolinL can be synthesized through various methods, including enzymatic synthesis and chemical synthesis. One common method involves the oxidative coupling of resveratrol derivatives. The reaction typically requires catalysts such as copper or iron salts and is carried out under mild conditions to prevent degradation of the product .

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from Gnetum species using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

GnetifolinL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted stilbenoids, each with unique biological activities .

Scientific Research Applications

GnetifolinL has a wide range of scientific research applications:

Mechanism of Action

GnetifolinL exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GnetifolinL

This compound stands out due to its unique structural features and potent biological activities. Unlike other stilbenoids, this compound has shown superior anti-inflammatory and cardioprotective effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C30H28O8

Molecular Weight

516.5 g/mol

IUPAC Name

5-[(E)-3-(3,5-dihydroxyphenyl)-2,4-bis(4-hydroxy-3-methoxyphenyl)but-3-enyl]benzene-1,3-diol

InChI

InChI=1S/C30H28O8/c1-37-29-11-17(3-5-27(29)35)9-26(20-12-23(33)16-24(34)13-20)25(10-18-7-21(31)15-22(32)8-18)19-4-6-28(36)30(14-19)38-2/h3-9,11-16,25,31-36H,10H2,1-2H3/b26-9-

InChI Key

NIPRSMBOJLIFBJ-WMDMUMDLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C2=CC(=CC(=C2)O)O)\C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C2=CC(=CC(=C2)O)O)C(CC3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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